molecular formula C11H9ClF3NO B13708089 1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone

1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone

Cat. No.: B13708089
M. Wt: 263.64 g/mol
InChI Key: ZHNVJSMZNSUUIJ-UHFFFAOYSA-N
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Description

1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone is an organic compound characterized by the presence of a pyrrolidinone ring substituted with a 2-chloro-5-(trifluoromethyl)phenyl group

Preparation Methods

The synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzoyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidinone ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClF3NO

Molecular Weight

263.64 g/mol

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C11H9ClF3NO/c12-8-4-3-7(11(13,14)15)6-9(8)16-5-1-2-10(16)17/h3-4,6H,1-2,5H2

InChI Key

ZHNVJSMZNSUUIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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